molecular formula C14H14N4O2 B11499476 7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

Cat. No.: B11499476
M. Wt: 270.29 g/mol
InChI Key: NAKJLHVQENSNHL-UHFFFAOYSA-N
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Description

7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE is a synthetic organic compound belonging to the triazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various scientific fields.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C14H14N4O2/c1-9-3-5-10(6-4-9)13-16-17-14-15-11(8-20-2)7-12(19)18(13)14/h3-7H,8H2,1-2H3,(H,15,17)

InChI Key

NAKJLHVQENSNHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=NC(=CC(=O)N23)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: This can be achieved through alkylation reactions using methoxymethyl chloride in the presence of a base.

    Attachment of the 4-Methylphenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(METHOXYMETHYL)-3-(4-CHLOROPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE
  • 7-(METHOXYMETHYL)-3-(4-FLUOROPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE
  • 7-(METHOXYMETHYL)-3-(4-NITROPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE

Uniqueness

The uniqueness of 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxymethyl and 4-methylphenyl groups can influence its pharmacokinetic properties, making it a compound of interest for further research.

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